molecular formula C19H22BrNO2 B297074 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide

2-(4-bromo-3,5-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide

Cat. No. B297074
M. Wt: 376.3 g/mol
InChI Key: MTUJUQKNZBBQNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-3,5-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide, also known as A-836,339, is a selective cannabinoid CB2 receptor agonist. This compound has been studied extensively for its potential therapeutic applications in various diseases, including inflammation, pain, and neurodegenerative disorders.

Mechanism of Action

2-(4-bromo-3,5-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide selectively activates the CB2 receptor, which is primarily expressed on immune cells. Activation of this receptor has been shown to have anti-inflammatory effects, as well as analgesic and neuroprotective effects.
Biochemical and Physiological Effects:
2-(4-bromo-3,5-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide has been shown to have anti-inflammatory effects in animal models of arthritis and inflammatory bowel disease. It has also been shown to have analgesic effects in animal models of pain. Additionally, 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide in lab experiments is its selectivity for the CB2 receptor, which allows for specific targeting of immune cells. However, one limitation is that the effects of 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide may differ between animal models and humans, and further research is needed to determine its potential therapeutic applications in humans.

Future Directions

Future research on 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide could focus on its potential therapeutic applications in various diseases, including inflammation, pain, and neurodegenerative disorders. Additionally, further studies could investigate the potential side effects and toxicity of this compound, as well as its pharmacokinetics and pharmacodynamics in humans.

Synthesis Methods

The synthesis of 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide involves several steps, including the reaction of 2-bromo-4,6-dimethylphenol with potassium tert-butoxide to form the corresponding phenoxide. This intermediate is then reacted with 2-isopropylphenylacetic acid to produce the desired product.

Scientific Research Applications

2-(4-bromo-3,5-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, pain, and neurodegenerative disorders. It has been shown to have anti-inflammatory effects in animal models of arthritis and inflammatory bowel disease.

properties

Molecular Formula

C19H22BrNO2

Molecular Weight

376.3 g/mol

IUPAC Name

2-(4-bromo-3,5-dimethylphenoxy)-N-(2-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C19H22BrNO2/c1-12(2)16-7-5-6-8-17(16)21-18(22)11-23-15-9-13(3)19(20)14(4)10-15/h5-10,12H,11H2,1-4H3,(H,21,22)

InChI Key

MTUJUQKNZBBQNC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1Br)C)OCC(=O)NC2=CC=CC=C2C(C)C

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC(=O)NC2=CC=CC=C2C(C)C

Origin of Product

United States

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